(2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate

Description

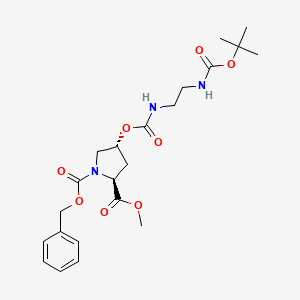

(2S,4R)-1-Benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring:

- 1-Benzyl and 2-methyl ester groups at positions 1 and 2, respectively.

- A 4-substituent comprising a carbamoyloxy linker connected to a Boc-protected ethylamine moiety.

This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly for protease inhibitors or prodrugs, given the Boc group’s role in protecting amines during synthesis .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O8/c1-22(2,3)33-20(28)24-11-10-23-19(27)32-16-12-17(18(26)30-4)25(13-16)21(29)31-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,23,27)(H,24,28)/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSUHAKXNRKVKA-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate involves multiple steps. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using reagents like sodium methoxide or ammonia

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-1-benzyl 2-methyl 4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The fluorinated analog () exhibits higher logP due to fluorine’s electronegativity, whereas the Boc-protected target compound balances hydrophilicity from the carbamate .

- Stability : Boc and TBS groups (Target, ) enhance stability under acidic conditions compared to the free amine in , which may degrade during storage .

Research Findings and Challenges

- Stereochemical Control : The (2S,4R) configuration in all analogs is critical for bioactivity, requiring asymmetric synthesis or chiral resolution .

- Yield Optimization : Low yields in multi-step syntheses (e.g., 59% in ) highlight the need for improved coupling reagents or catalytic methods .

- Contradictions : While fluorinated analogs () are often stable, their susceptibility to nucleophilic displacement under basic conditions may limit applications compared to carbamate-linked derivatives .

Biological Activity

(2S,4R)-1-benzyl 2-methyl 4-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate, commonly referred to as compound 189215-90-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H26N2O6

- Molecular Weight : 378.43 g/mol

- CAS Number : 189215-90-5

The structure features a benzyl group and a tert-butoxycarbonyl group, which are significant for its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Biological Activities

The biological activities of (2S,4R)-1-benzyl 2-methyl 4-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-1,2-dicarboxylate include:

- Antitumor Effects : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown efficacy in inhibiting the growth of breast and colon cancer cells in vitro.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. It significantly reduced markers of inflammation in induced models of arthritis.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study in Cancer Therapy :

A study conducted on mice bearing tumor xenografts treated with the compound showed a marked reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells. -

Case Study on Inflammation :

In a model of rheumatoid arthritis, administration of the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use as an anti-inflammatory agent.

Research Findings

Recent research findings have expanded the understanding of the biological activity of this compound:

- A study published in PubChem reported that the compound interacts with several biological targets, showing promise for further development as a therapeutic agent .

- Another investigation highlighted its role in modulating metabolic pathways associated with cancer cell survival, indicating potential for combination therapy strategies .

Q & A

Q. Critical Parameters :

- Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., DCM, acetonitrile) to prevent hydrolysis of intermediates .

Basic: How is the compound’s structure and purity validated?

Q. Analytical Workflow :

Q. Advanced Confirmation :

- X-ray Crystallography : Resolves absolute stereochemistry .

- Chiroptical Methods : Circular Dichroism (CD) for enantiomeric excess determination .

Advanced: How to address contradictions in stereochemical assignments during synthesis?

Q. Root Cause Analysis :

- Epimerization : Acidic/basic conditions during synthesis may invert stereocenters. For example, prolonged exposure to trifluoroacetic acid (TFA) during Boc deprotection can lead to C4 epimerization .

- Chromatographic Co-elution : Impurities or diastereomers with similar retention times may skew purity assessments .

Q. Resolution Strategies :

- Optimized Deprotection : Use milder acids (e.g., HCl/dioxane) and shorter reaction times .

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., Chiralpak® IA) to separate epimers .

Advanced: How to design experiments to optimize reaction yields and selectivity?

Q. Experimental Design Framework :

Factor Screening : Test variables like solvent polarity (DCM vs. acetonitrile), catalyst (e.g., DMAP), and temperature .

Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature and catalyst loading) to predict optimal conditions .

Scale-up Validation : Ensure reproducibility at larger scales (e.g., >1 mmol) with controlled stirring and inert atmospheres .

Q. Case Study :

- Solvent Impact : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in carbamoylation steps, improving yields by ~20% .

Basic: What safety protocols are essential for handling this compound?

Q. Safety Measures :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., DCM vapors) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can substituent modifications enhance bioactivity in medicinal chemistry applications?

Q. Rational Design Approaches :

- Carbamoyloxy Linker : Replace the Boc-protected aminoethyl group with fluorinated or aryl substituents to modulate lipophilicity and target binding .

- Ester Groups : Substitute benzyl/methyl esters with pro-drug motifs (e.g., p-nitrophenyl esters) for controlled release .

Q. Case Study :

- Boc vs. Fmoc Protection : Switching to Fmoc (fluorenylmethyloxycarbonyl) improves solubility in peptide coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.